7-Oxa-2-azaspiro[4.5]decane
Overview
Description
“7-Oxa-2-azaspiro[4.5]decane” is a chemical compound with the molecular formula C8H15NO . It has a molecular weight of 141.21 .
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . A new, simple, and efficient method for the synthesis of novel isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones is described by the intramolecular ipso-cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15NO/c1-2-8(7-10-5-1)3-4-9-6-8/h9H,1-7H2 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a CAS number of 72088-42-7 .Scientific Research Applications
Synthetic Approaches and Chemical Structure
Synthetic Approaches to Spiroaminals : This research highlights various synthetic strategies developed for compounds like 1-oxa-7-azaspiro[5.5]undecane, 1-oxa-6-azaspiro[4.5]decane, which include the core structure of "7-Oxa-2-azaspiro[4.5]decane." These compounds are targeted due to their significant biological activities and novel skeletons, making them challenging yet promising targets for chemical synthesis (Sinibaldi & Canet, 2008).
Synthesis and Crystal Structure : The study focuses on the synthesis of a related compound, 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, and examines its crystal structure. The findings are crucial for understanding the molecular arrangement and properties of similar spirocyclic compounds (Wen, 2002).
Drug Discovery and Biological Activity
Construction of Multifunctional Modules for Drug Discovery : This study involves the synthesis of novel thia/oxa-azaspiro[3.4]octanes, structurally related to "this compound." These spirocycles are designed as multifunctional modules for drug discovery, demonstrating the potential use of spirocyclic structures in the development of new pharmaceutical compounds (Li, Rogers-Evans, & Carreira, 2013).
Synthesis of Spirobicycles in Carbohydrate Systems : Research into the synthesis of oxa-aza spirobicycles, including 1-oxa-6-azaspiro[4.5]decane, highlights their potential in the production of biologically active compounds. The study proposes a mechanism involving hydrogen abstraction and nucleophilic cyclization, which can be pivotal in creating bioactive molecules (Freire et al., 2002).
Medicinal Chemistry and Therapeutic Potential
Discovery of Spirocyclic Inhibitors of FAAH : The identification of spirocyclic cores, such as 1-oxa-8-azaspiro[4.5]decane, as potent inhibitors of fatty acid amide hydrolase (FAAH) demonstrates the therapeutic potential of spirocyclic compounds in medicinal chemistry. These findings are essential for the development of new drugs targeting FAAH (Meyers et al., 2011).
M1 Muscarinic Agonists for Alzheimer's Treatment : Research on 1-oxa-8-azaspiro[4.5]decane derivatives as M1 muscarinic agonists for dementia treatment highlights the clinical relevance of spirocyclic compounds. The study explores the synthesis, structure-activity relationships, and pharmacological evaluation, offering insights into the development of Alzheimer's therapeutics (Tsukamoto et al., 1995).
Safety and Hazards
The safety information for “7-Oxa-2-azaspiro[4.5]decane” indicates that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It is known that spiro compounds, which include 7-oxa-2-azaspiro[45]decane, are widely applied in the synthesis of biologically active compounds . They are used in reactions with compounds containing pharmacophoric groups .
Mode of Action
It is known that spiro compounds, including 7-oxa-2-azaspiro[45]decane, possess 3D structural properties and inherent rigidity . This unique structure allows them to interact with their targets in a specific manner, leading to changes in the biological system .
Biochemical Pathways
It is known that spiro compounds, including 7-oxa-2-azaspiro[45]decane, are used in the synthesis of biologically active compounds . Therefore, it can be inferred that they may influence various biochemical pathways depending on the specific targets they interact with.
Pharmacokinetics
The unique structure of spiro compounds, including 7-oxa-2-azaspiro[45]decane, may influence their pharmacokinetic properties .
Result of Action
It is known that spiro compounds, including 7-oxa-2-azaspiro[45]decane, are used in the synthesis of biologically active compounds . Therefore, it can be inferred that they may have various molecular and cellular effects depending on the specific targets they interact with.
Action Environment
It is known that the unique structure of spiro compounds, including 7-oxa-2-azaspiro[45]decane, may influence their interaction with the environment .
Properties
IUPAC Name |
7-oxa-2-azaspiro[4.5]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-8(7-10-5-1)3-4-9-6-8/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOPHAQIKMBQDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)COC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40734736 | |
Record name | 7-Oxa-2-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72088-42-7 | |
Record name | 7-Oxa-2-azaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40734736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-oxa-2-azaspiro[4.5]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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